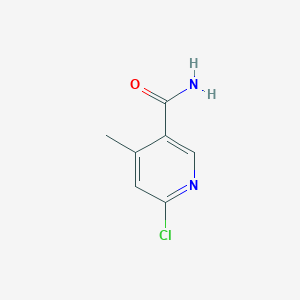

6-Chloro-4-methylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAHTNNENHWXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278205 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-37-1 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Chloro-4-methylnicotinamide

While specific literature detailing a multi-step synthesis exclusively for this compound is not extensively published, a highly plausible and representative pathway can be constructed based on established synthetic routes for isomeric and related nicotinic acids and their amide derivatives. chemicalbook.comgoogle.com The synthesis logically begins from a suitable precursor and proceeds through key chemical transformations.

A common strategy for synthesizing chloro-substituted nicotinamides involves starting with a corresponding substituted nicotinic acid. The synthesis of this compound would likely commence from 6-chloro-4-methylnicotinic acid. This precursor itself can be prepared through various methods, often involving the construction of the pyridine (B92270) ring or the modification of a pre-existing one. For instance, a related compound, 2-chloro-6-methylnicotinic acid, is prepared via halogenation and hydrolysis reactions, followed by a dehalogenation step to yield 6-methylnicotinic acid, which can then be further functionalized. google.com

Activation of the Carboxylic Acid: The carboxylic acid group of 6-chloro-4-methylnicotinic acid is converted into a more reactive intermediate, typically an acyl chloride.

Amide Bond Formation: The activated acyl intermediate is then reacted with an amine source, such as ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521), to form the final nicotinamide (B372718) product.

This approach is analogous to the synthesis of 2-chloro-6-methylnicotinamide, which proceeds from 2-chloro-6-methylnicotinic acid. chemicalbook.com

The critical steps and intermediates in the proposed synthesis are outlined below:

Acyl Chloride Formation: The starting material, 6-chloro-4-methylnicotinic acid, is reacted with a chlorinating agent to form the key intermediate, 6-chloro-4-methylnicotinoyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation, often in an aprotic solvent like dichloromethane (B109758) (DCM). chemicalbook.comnih.gov The reaction proceeds readily, converting the less reactive carboxylic acid into a highly electrophilic acyl chloride.

Amidation: The freshly prepared 6-chloro-4-methylnicotinoyl chloride is then subjected to amidation. This is typically achieved by reacting the acyl chloride with a source of ammonia. A common method involves using an aqueous solution of ammonium hydroxide in a suitable solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The nucleophilic nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond of this compound.

Table 1: Proposed Key Reaction Steps for this compound Synthesis

| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |

| 1 | 6-chloro-4-methylnicotinic acid | Oxalyl Dichloride or Thionyl Chloride | 6-chloro-4-methylnicotinoyl chloride | Activation of the carboxylic acid |

| 2 | 6-chloro-4-methylnicotinoyl chloride | Ammonium Hydroxide | This compound | Formation of the amide bond |

Approaches to Structurally Related Nicotinamide Derivatives

The synthesis of diverse libraries of nicotinamide derivatives is crucial for structure-activity relationship (SAR) studies in drug development. nih.gov This requires robust and versatile chemical strategies for amide bond formation, functionalization of the pyridine core, and interconversion of functional groups.

The formation of the amide bond is the defining step in the synthesis of any nicotinamide derivative. While the reaction of an acyl chloride with an amine (the Schotten-Baumann reaction) is a classic and effective method, several other strategies are employed, particularly in modern medicinal chemistry to accommodate sensitive functional groups. researchgate.netfishersci.co.uk

Peptide Coupling Reagents: A wide array of coupling reagents, developed primarily for peptide synthesis, are highly effective for forming amide bonds from carboxylic acids and amines directly. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium and phosphonium (B103445) salts like HATU and PyBOP. researchgate.netfishersci.co.uk These reactions are typically run in polar aprotic solvents like DMF in the presence of a non-nucleophilic base.

One-Pot Reactions: Recent advances have focused on developing efficient one-pot reactions. For instance, a system using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been developed for the N-acylation of less reactive nitrogen-containing heterocycles with carboxylic acids, producing high yields without the need for specialized equipment or heat. eurekalert.org

Table 2: Comparison of Common Amide Bond Formation Methods

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Aprotic solvent (e.g., DCM), often at room temp. | High reactivity, cost-effective | Harsh reagents may not be suitable for sensitive substrates |

| Carbodiimide Coupling | DCC, EDC | Aprotic solvent, often with an additive like HOBt | Mild conditions, high yields | Byproducts can be difficult to remove (e.g., DCU) |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Polar aprotic solvent (e.g., DMF), base (e.g., DIEA) | High efficiency, fast reaction times, low racemization | Higher cost of reagents |

| One-Pot DMAPO/Boc₂O | Boc₂O / DMAPO | Room temperature, scalable | High yields for less reactive substrates, mild | May require specific catalytic system |

Introducing halogen atoms onto the pyridine ring is a key strategy for creating intermediates that can be further diversified. However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution. nih.govnih.gov

Direct Halogenation: Direct halogenation requires harsh conditions, such as using elemental halogens with strong acids at high temperatures, and often results in mixtures of isomers. nih.gov

Modern Regioselective Methods: To overcome these challenges, new methods have been developed. One approach involves a dearomatization-rearomatization sequence. The pyridine is first transformed into an electron-rich enamine-type intermediate which can then undergo electrophilic halogenation (e.g., with N-chlorosuccinimide) with high regioselectivity, followed by rearomatization to yield the meta-halogenated pyridine. orgsyn.org Another strategy uses designed phosphine (B1218219) reagents that are selectively installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org A third method utilizes a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve mild and regioselective halogenation. nih.gov

Functional Group Interconversion: Once a halogen, such as a chloro group, is installed on the pyridine ring, it serves as a versatile handle for further modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, and oxygen-based substituents.

The pyridine core itself is a target for modification to generate novel chemical entities. The ability to introduce a wide variety of substituents onto the ring allows chemists to fine-tune the steric and electronic properties of the molecule, which is essential for optimizing biological activity. nih.govrsc.org

Strategies for diversification include:

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing an efficient route to libraries of substituted pyridines. researchgate.netresearchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyridine ring is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. While challenging due to the inertness of C-H bonds and the directing effects of the ring nitrogen, significant progress has been made in this area.

Bioisosteric Replacement: In drug design, pyridone scaffolds are sometimes used as bioisosteres for pyridine rings to alter properties like metabolic stability or receptor binding interactions. researchgate.net The strategic replacement of a pyridine with a pyridone or the introduction of various functional groups can lead to improved pharmacological profiles.

Advanced Synthetic Techniques Applicable to Nicotinamide Scaffolds

The synthesis of complex nicotinamide derivatives often requires modern techniques that allow for precise control over bond formation and stereochemistry.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for modifying the nicotinamide core. nih.gov These reactions typically involve an organic electrophile and an organometallic reagent, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Catalysts based on palladium, nickel, and copper are frequently employed.

Commonly used cross-coupling reactions applicable to nicotinamide scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For a molecule like this compound, the chlorine atom can serve as the halide partner, enabling the introduction of various aryl or alkyl groups at the 6-position.

Negishi Coupling: This involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. ustc.edu.cn It is a powerful method for forming C(sp³)–C(sp²) or C(sp²)–C(sp²) bonds.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen bonds, this method could be used to replace the chlorine atom in this compound with a variety of amine nucleophiles. ustc.edu.cn

Heck Reaction: This reaction forms a substituted alkene from an organohalide and an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn

Recent research has also demonstrated the use of copper-nicotinamide complexes as catalysts for C-S and C-N bond formation and cycloaddition reactions. scispace.com Furthermore, rhodium and ruthenium complexes have been shown to be effective catalysts for the reduction of nicotinamide coenzymes, highlighting the versatility of transition metals in nicotinamide chemistry. acs.org

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Organohalide + Organoboron | C-C |

| Negishi | Nickel (Ni) or Palladium (Pd) | Organohalide + Organozinc | C-C |

| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide + Amine | C-N |

| Heck | Palladium (Pd) | Organohalide + Alkene | C-C |

Stereoselectivity is crucial when synthesizing nicotinamide derivatives that are analogues of biological molecules like nicotinamide riboside (NAR). nih.gov The biological activity of such compounds is often dependent on a specific stereoisomer, typically the β-anomer.

A common strategy for achieving stereoselectivity is the Vorbrüggen glycosylation protocol. nih.gov This method involves coupling a silylated nicotinamide base with a protected sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This approach reliably produces the desired β-anomer. nih.govnih.gov The development of stereoselective synthesis methodologies is critical for producing biologically active nicotinamide nucleosides and their analogues. nih.gov For instance, a rhodium-catalyzed enantioselective dearomatization of nicotinamide-derived pyridinium (B92312) salts has been developed to access chiral dihydropyridine (B1217469) carboxamides with high enantioselectivity (up to 99% ee). acs.org

Analytical Characterization Methods for Synthetic Products

Following synthesis, the resulting products must be rigorously purified and characterized to confirm their identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of synthesized nicotinamide derivatives.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the confirmation of the carbon skeleton and the position of substituents. For complex derivatives like nicotinamide mononucleotide (NMN), NMR is used to identify the protonated molecular ions and key fragments. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique used for nicotinamide derivatives. For example, in the analysis of NMN, the protonated molecular ion [M+H]⁺ at 335 Da and the nicotinamide fragment at 123 Da are key identifiers. researchgate.net

| Technique | Observation | Significance |

|---|---|---|

| ESI-MS | [M+H]⁺ ion at 335 Da | Confirms molecular weight of NMN. researchgate.net |

| ESI-MS | Fragment ion at 123 Da | Identifies the nicotinamide (NAM) moiety. researchgate.net |

Chromatography is essential for both the purification of synthetic products and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing the purity of nicotinamide compounds and separating complex mixtures of metabolites. nih.gov Reversed-phase columns, such as octadecyl (C18) columns, are frequently used. researchgate.netnih.gov For highly hydrophilic compounds, specialized columns like COSMOSIL PBr can provide better separation and peak shapes. nih.gov A typical HPLC setup for nicotinamide analysis might use a C18 column with a mobile phase of aqueous acid and an organic solvent like ethanol, with UV detection at 260 nm. researchgate.netgoogle.com

Size Exclusion Chromatography (SEC): SEC has been proposed as a simple and scalable method for purifying compounds like NMN from complex mixtures such as fermentation broths. researchgate.net This technique separates molecules based on their size.

Affinity Chromatography: This technique can be used for the purification of nicotinamide nucleotide-dependent dehydrogenases by using immobilized cofactors, demonstrating its utility in separating molecules that interact with the nicotinamide scaffold. nih.gov

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. For novel nicotinamide derivatives, obtaining a single crystal suitable for X-ray diffraction is the definitive method for structural confirmation.

Recently, the X-ray structures of nicotinamide riboside (NR) and several of its derivatives have been determined for the first time. uzh.chbiosynth.comresearchgate.net Single crystals were successfully grown using the vapor diffusion technique, which had to be rapid enough to prevent the decomposition of the compounds in solution. biosynth.comresearchgate.net This analysis confirmed the structures of nicotinamide-β-D-riboside chloride and bromide salts, among others, providing crucial insights into their structural properties. uzh.chbiosynth.com The determination of crystal structures is also vital for studying polymorphism, as seen in nicotinamide itself, which exhibits different crystal forms depending on whether it is crystallized from a solution or a melt. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for 6-Chloro-4-methylnicotinamide Analogues

The design of analogues based on the this compound scaffold is a strategic process aimed at exploring the chemical space around this core structure to improve biological activity. A primary approach involves the systematic modification of substituents on the pyridine (B92270) ring and the amide group. Researchers often introduce bicyclic aromatic fragments or other functional groups to the nicotinamide (B372718) scaffold to probe interactions with target proteins. bohrium.comresearchgate.net

Key design principles include:

Substituent Modification : Replacing the chloro group with other electron-withdrawing groups, such as fluoro, or introducing bulkier N-alkyl groups to the amide are common strategies to modulate reactivity and enhance binding affinity.

Scaffold Hopping and Ring Variation : In some instances, the pyridine ring may be replaced with other heterocyclic systems to explore different structural motifs and intellectual property landscapes.

Conformational Constraint : Introducing substituents that restrict the rotation around key bonds can lock the molecule into a more biologically active conformation. For example, adding a methyl group can alter the conformation around a biaryl amide linker, which can be beneficial for potency. jddtonline.info

Bioisosteric Replacement : The chloro or methyl groups can be replaced with bioisosteres—substituents with similar physical or chemical properties—to fine-tune the molecule's electronic and steric profile.

These design strategies are often guided by computational methods, such as molecular docking, which can predict how newly designed analogues might interact with a target's binding site.

Quantitative Analysis of Substituent Effects on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of substituents with the biological activity of a series of compounds. For this compound analogues, this involves a detailed analysis of how changes in steric, electronic, and lipophilic properties affect their potency and selectivity.

The specific placement of substituents on the nicotinamide ring has a profound impact on the molecule's activity. The position of the chloro and methyl groups in this compound is critical.

Positional Isomers : The location of the halogen significantly alters the electronic and steric properties of the molecule. For example, comparing 6-chloro-nicotinamide derivatives to their 2-chloro isomers reveals distinct effects on activity, as the electronic influence and potential for steric hindrance with the target protein change based on the substituent's position relative to the amide group and the pyridine nitrogen.

Steric Hindrance and Enhancement : The size and shape (steric bulk) of substituents can either hinder or improve binding. Studies on related nicotinamide series have shown that while small substituents on the amide nitrogen are often tolerated, bulky groups can lead to a loss of binding affinity due to steric clashes within the binding pocket. researchgate.net Conversely, strategically placed groups, like the methyl at the 4-position, can create favorable interactions or induce a beneficial conformational state. jddtonline.info

Table 1: Effect of Methyl Group Position on TRPV1 Antagonist Potency

| Compound | R1 | R2 | R3 | hTRPV1 pKb |

|---|---|---|---|---|

| 15 | Ph | H | Me | >8.5 |

| 16 | 2-FPh | H | Me | >8.5 |

| 17 | Ph | Me | H | 7.3 |

Source: Data adapted from a study on nicotinamide derivatives as TRPV1 antagonists. jddtonline.info This table illustrates that moving the methyl group from the 2-position (as in compounds 15 and 16, representing analogues with substitution adjacent to the amide) to the 4-position (compound 17) results in a significant drop in antagonist potency, highlighting the importance of substituent positioning.

The electronic properties of the chloro and methyl groups are fundamental to the molecule's interactions.

Halogen Group : The chlorine atom at the C-6 position is an electron-withdrawing group. This property decreases the electron density of the pyridine ring, making it less susceptible to oxidation and influencing its ability to form hydrogen bonds or other electrostatic interactions with a biological target. In SAR studies of related compounds, replacing a less electronegative halogen with a more electronegative one (e.g., chlorine with fluorine) or vice versa can fine-tune the electronic nature of the ring and significantly impact activity. nih.gov

The term "magic methyl" refers to the observation in medicinal chemistry where the addition of a single methyl group to a strategic position on a lead compound results in a dramatic, sometimes over 100-fold, increase in binding affinity or potency. nih.govjuniperpublishers.com This effect can arise from several factors:

Enhanced Binding Affinity : A methyl group can fit perfectly into a small, hydrophobic pocket in the target protein, increasing binding through favorable van der Waals interactions and the displacement of water molecules (the hydrophobic effect). juniperpublishers.com

Conformational Effects : The steric bulk of the methyl group can restrict bond rotation, forcing the molecule into a more favorable, low-energy conformation for binding. This pre-organization reduces the entropic penalty of binding. juniperpublishers.com

Metabolic Blocking : A methyl group can be placed at a site that is susceptible to metabolic degradation (e.g., hydroxylation). By blocking this metabolic "soft spot," the methyl group can increase the molecule's metabolic stability and half-life.

In the context of nicotinamide analogues, the 6-methyl group has been identified as crucial for the activity of certain NaV1.8 inhibitors, suggesting it may be a "magic methyl" in that specific scaffold. bohrium.com The strategic introduction of methyl groups is a key tactic in optimizing drug candidates. princeton.edursc.org

Pharmacophore Modeling and Ligand Binding Site Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.govdovepress.com This model serves as a 3D query to search for other molecules with similar features.

For this compound and its analogues, a pharmacophore model would typically be generated based on a set of active compounds or from the crystal structure of the target protein with a bound ligand. mdpi.com The key features would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor unit (the amide group).

A hydrophobic/aromatic feature (the substituted pyridine ring).

A halogen bonding feature (the chlorine atom).

Ligand binding site mapping aims to elucidate the specific interactions between a ligand and the amino acid residues of its target protein. nih.govdrughunter.com Computational docking studies can predict the binding orientation of this compound within a target's active site. researchgate.net These predictions can then be validated through experimental methods like X-ray crystallography or site-directed mutagenesis. For example, studies on nicotinamide-based inhibitors of Nicotinamide N-Methyltransferase (NNMT) have used docking to correlate ligand-enzyme interaction scores with experimentally determined IC50 values, revealing key residues in the binding site. researchgate.net

Table 2: Key Pharmacophoric Features and Their Potential Roles

| Pharmacophoric Feature | Structural Element of this compound | Potential Interaction in Binding Site |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen (N1) | Forms hydrogen bond with a donor residue (e.g., -NH or -OH group of an amino acid). |

| Hydrogen Bond Donor/Acceptor | Amide (-CONH-) | The N-H can act as a donor; the C=O can act as an acceptor with corresponding residues. |

| Aromatic/Hydrophobic Region | Chloromethyl-substituted pyridine ring | Engages in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid side chains. |

| Halogen Bond Donor | Chlorine at C-6 | Can form a halogen bond with an electron-rich atom like oxygen or sulfur. |

Conformational Landscape Analysis and Bioactive Conformation Hypothesis

A flexible molecule like this compound can exist in multiple three-dimensional shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different conformers and their relative energies. Not all conformations are equally likely to be biologically active. The "bioactive conformation" is the specific 3D structure that the molecule adopts when it binds to its biological target.

The introduction of substituents can significantly alter the conformational landscape. For instance, the 4-methyl group can influence the rotational barrier of the amide group, favoring certain conformations over others. In biaryl compounds, an ortho-methyl group can induce a twist in the molecule, which in some cases aligns it perfectly with the protein's binding site, leading to a "magic methyl" effect. juniperpublishers.comgoogle.com

Researchers hypothesize the bioactive conformation by:

Computational Analysis : Calculating the energies of different possible conformations to identify low-energy, stable structures.

X-ray Crystallography : Observing the conformation of the ligand when it is bound within the crystal structure of the target protein.

SAR Data : Analyzing how conformationally rigid analogues interact with the target. If a rigid analogue that is locked into a specific shape is highly active, it provides strong evidence that this shape is the bioactive conformation.

Studies on related nicotinamides have shown that altering the conformation around the biaryl amide linker by introducing methyl groups can be beneficial to potency, suggesting that achieving the correct torsional angle is key for activity. jddtonline.info

Molecular Mechanisms of Action and Target Engagement

Enzymatic Inhibition and Modulation

As a nicotinamide (B372718) analog, 6-Chloro-4-methylnicotinamide is positioned to interact with enzymes that recognize nicotinamide as a substrate or regulator. Its activity profile includes engagement with methyltransferases and poly(ADP-ribose) polymerases.

Nicotinamide N-methyltransferase (NNMT) Interaction and Inhibition Kinetics

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and cellular methylation processes. nih.govnih.gov It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com This process influences the cellular methylation potential and the levels of NAD+, a critical coenzyme in cellular metabolism. frontiersin.org

The kinetic mechanism of NNMT is described as a rapid equilibrium ordered process, where the enzyme first binds to SAM, followed by the binding of nicotinamide. rsc.org After the methyl transfer, the products are released. rsc.org Small molecules that are structurally similar to nicotinamide can act as inhibitors of NNMT by competing with the natural substrate for the binding site. mdpi.com The development of such inhibitors is an active area of research, with various nicotinamide analogs demonstrating potent inhibitory activity. nih.gov For instance, different small molecule inhibitors that target the nicotinamide binding site have been identified with varying potencies.

Table 1: Inhibitory Potency of Representative Nicotinamide Analogues against NNMT

| Compound | Type of Inhibition | IC₅₀ Value |

|---|---|---|

| JBSNF-000088 | Substrate-competitive | 1.8 µM (human NNMT) |

| 5-amino-1-methylquinolinium | Product-competitive | 1.2 ± 0.1 µM |

This table presents data for known NNMT inhibitors to illustrate the kinetic interactions typical for nicotinamide analogs. Data is sourced from multiple studies for comparative purposes.

Given its structure, this compound is expected to interact with the nicotinamide binding pocket of NNMT, potentially acting as a competitive inhibitor. This interaction would modulate the enzyme's metabolic function, thereby affecting cellular SAM and NAD+ pools.

Poly(ADP-ribose) Polymerase (PARP) Modulation Profiles

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme critical for cellular responses to stress, particularly in the context of DNA repair. mdpi.com Upon detecting DNA damage, PARP-1 is activated and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins. aacrjournals.org This process, known as PARylation, creates a scaffold that recruits DNA repair machinery. aacrjournals.org

Intense activation of PARP-1 can lead to significant depletion of cellular NAD+ stores, impacting metabolic pathways that are dependent on this coenzyme. mdpi.com Nicotinamide, the parent compound of this compound, is a known inhibitor of PARP-1. aacrjournals.org By inhibiting PARP-1, nicotinamide can prevent excessive NAD+ consumption, thereby preserving cellular energy levels and influencing cell survival pathways following DNA damage. aacrjournals.orgmdpi.com As a nicotinamide derivative, this compound likely shares this modulatory profile, interacting with the NAD+ binding site on PARP enzymes and inhibiting their catalytic activity.

RNA Methyltransferase (e.g., METTL3) Engagement

RNA methyltransferases are enzymes that catalyze the methylation of RNA molecules, a modification that plays a critical role in regulating gene expression. METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification in messenger RNA (mRNA). tandfonline.com

The relationship between nicotinamide metabolism and RNA methylation is complex. The enzyme NNMT, which methylates nicotinamide, influences the cellular ratio of SAM to SAH. Since SAM is the methyl donor for RNA methylation and SAH is a potent inhibitor of methyltransferases like METTL3, NNMT activity can indirectly modulate RNA methylation. Specifically, by consuming SAM and producing SAH, high NNMT activity could lead to the inhibition of METTL3. While direct engagement of this compound with METTL3 has not been extensively documented, its role as a potential NNMT modulator suggests an indirect influence on the activity of RNA methyltransferases.

Ion Channel Modulatory Activity

Beyond enzymatic interactions, this compound and related compounds have been shown to modulate the activity of various ion channels, which are essential for controlling neuronal excitability and other physiological processes.

Voltage-Gated Sodium Channel (NaV1.8) Selective Inhibition

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype is predominantly expressed in peripheral sensory neurons and is a validated target for pain research. Selective inhibition of NaV1.8 is a therapeutic strategy aimed at reducing pain signaling without affecting other sodium channel isoforms crucial for cardiac and central nervous system function.

Research has led to the design and synthesis of selective NaV1.8 inhibitors based on a nicotinamide scaffold. Specifically, compounds derived from a 5-chloro-6-methyl nicotinamide structure have demonstrated potent and selective inhibitory activity against the human NaV1.8 channel. One such derivative showed moderate to potent inhibition in cells expressing the channel. tandfonline.com

Table 2: Inhibitory Profile of a Nicotinamide-Based Compound on Voltage-Gated Sodium Channels

| Channel Subtype | Inhibitory Potency (IC₅₀) | Selectivity vs. NaV1.8 |

|---|---|---|

| hNaV1.8 | 50.18 ± 0.04 nM | - |

| hNaV1.1 | >10,000 nM | >200-fold |

| hNaV1.5 | >10,000 nM | >200-fold |

Data is for compound 2c from a study on nicotinamide-based NaV1.8 inhibitors.

This high degree of selectivity indicates that the nicotinamide scaffold, including structures like this compound, can be optimized to target NaV1.8 specifically, thereby modulating neuronal excitability in the peripheral nervous system.

Potassium Channel (e.g., KV7.2/3) Activation or Inhibition

Voltage-gated potassium channels of the KV7 (or KCNQ) family, particularly heteromers of KV7.2 and KV7.3 subunits, are crucial regulators of neuronal excitability. nih.gov Activation of these channels leads to a hyperpolarizing potassium efflux, which acts as a "brake" on repetitive firing, making them important targets for conditions characterized by neuronal hyperexcitability. nih.gov

The nicotinamide scaffold has been explored for its potential to modulate KV7 channels. Research into developing safer alternatives to previous KV7 channel openers has involved modifications of nicotinamide-based structures. nih.gov For example, the compound N-Butyl-6-chloro-2-methoxy-4-methylnicotinamide, which is structurally related to this compound, has been synthesized and evaluated in this context. nih.gov Another related compound demonstrated good KV7.2/3 opening activity with an EC₅₀ value of 0.310 µM, indicating that this chemical class can act as positive modulators or activators of these channels. nih.gov This suggests that this compound may also possess the ability to either activate or inhibit KV7 channels, thereby influencing neuronal membrane potential.

Protein Binding Interactions and Conformational Probing

The interaction of this compound with its primary molecular target, nicotinamide N-methyltransferase (NNMT), is governed by a series of specific protein binding interactions within the enzyme's active site. As a nicotinamide analogue, its binding mode can be inferred from the interactions of nicotinamide and other similar inhibitors. The NNMT active site possesses distinct pockets for its two substrates: S-adenosyl-L-methionine (SAM), the methyl donor, and nicotinamide (or a related pyridine-containing compound).

The binding of SAM induces a significant conformational change in the enzyme, which is a prerequisite for the subsequent binding of the nicotinamide substrate. This ordered binding mechanism is a key aspect of the enzyme's kinetics. The crystal structure of NNMT in complex with its product S-adenosyl-L-homocysteine (SAH) and nicotinamide reveals crucial interactions. A key feature is the π-π stacking interaction between the pyridine (B92270) ring of nicotinamide and the aromatic side chain of a tyrosine residue, Y204. This interaction is critical for the proper orientation of the substrate for methyl transfer.

It is highly probable that this compound also engages in this π-π stacking interaction with Tyr204. The chlorine and methyl substitutions on the pyridine ring would further influence the binding affinity and specificity through hydrophobic and steric interactions within the nicotinamide-binding pocket. The carboxamide group of nicotinamide is known to form hydrogen bonds with the side chains of Asp197 and Ser213, and it is expected that the carboxamide group of this compound would form similar hydrogen bonds.

Some inhibitors of NNMT are designed as bisubstrate analogues, occupying both the SAM and nicotinamide binding pockets. These inhibitors have provided valuable insights into the conformational flexibility of the active site. For instance, the incorporation of a naphthalene moiety in place of the nicotinamide ring was shown to enhance inhibitory activity, likely through stronger π-π stacking interactions with tyrosine residues in the active site. This suggests that the electronic and steric properties of the pyridine ring substituent, such as the chloro and methyl groups in this compound, play a significant role in modulating binding affinity.

Furthermore, the presence of cysteine residues, such as Cys159 and Cys165, in or near the active site has been exploited for the development of covalent inhibitors. While this compound is not designed as a covalent inhibitor, the reactivity of these residues highlights the chemical environment of the active site.

Table 1: Key Amino Acid Residues in the NNMT Active Site and Their Potential Interactions with this compound

| Residue | Location/Role | Potential Interaction with this compound |

| Tyr204 | Nicotinamide binding pocket | π-π stacking with the pyridine ring |

| Asp197 | Nicotinamide binding pocket | Hydrogen bonding with the carboxamide group |

| Ser213 | Nicotinamide binding pocket | Hydrogen bonding with the carboxamide group |

| Cys159 | Active site | Potential for covalent modification by specific inhibitors |

| Cys165 | Active site | Potential for covalent modification by specific inhibitors |

Implications for Cellular Signaling Pathways

The modulation of nicotinamide N-methyltransferase (NNMT) activity by compounds such as this compound has significant implications for a variety of cellular signaling pathways. By acting as either a substrate or an inhibitor of NNMT, this compound can influence metabolic and signaling networks downstream of the enzyme.

One of the most direct consequences of NNMT activity is the regulation of the intracellular pools of nicotinamide and S-adenosyl-L-methionine (SAM). By methylating nicotinamide, NNMT consumes both substrates, leading to the production of 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). This has several downstream effects:

NAD+ Metabolism and Signaling: Nicotinamide is a key precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) via the salvage pathway. nih.gov By depleting the nicotinamide pool, increased NNMT activity can lead to reduced NAD+ levels. nih.gov NAD+ is a critical cofactor for numerous enzymes involved in redox reactions and also serves as a substrate for NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov Therefore, modulation of NNMT by this compound can indirectly influence the activity of these enzymes and the cellular processes they regulate, including gene expression, DNA repair, and cellular metabolism. nih.gov

Epigenetic Regulation: The consumption of SAM, the universal methyl donor, by NNMT can alter the intracellular SAM/SAH ratio. nih.gov This ratio is a critical determinant of the activity of various methyltransferases involved in epigenetic modifications, such as DNA and histone methylation. nih.gov Upregulation of NNMT has been shown to lower the SAM/SAH ratio, potentially leading to global changes in the epigenetic landscape of cancer cells. nih.gov By inhibiting NNMT, this compound could potentially reverse these effects and influence gene expression patterns.

Downstream Signaling Cascades: NNMT has been implicated in the regulation of several key signaling pathways. For instance, NNMT can activate the Akt signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.gov Furthermore, NNMT has been shown to be a key component of the glucocorticoid-CCAAT/Enhancer Binding Protein beta (CEBPB) axis during the early stages of adipogenesis, thereby regulating the glucocorticoid signaling pathway. researchgate.net In the context of cancer, downregulation of NNMT has been demonstrated to induce apoptosis in breast cancer cells via the mitochondria-mediated pathway, involving an increased Bax/Bcl-2 ratio and the release of cytochrome c. plos.org Therefore, by modulating NNMT activity, this compound could have far-reaching effects on cell fate and function.

Metabolic Regulation: NNMT is considered a master metabolic regulator. nih.gov Its expression is associated with obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govnih.gov Inhibition of NNMT has been shown to improve insulin sensitivity and reduce body weight in preclinical models. nih.gov These effects are likely mediated through the complex interplay of NAD+ metabolism, epigenetic regulation, and other signaling pathways influenced by NNMT.

Table 2: Cellular Signaling Pathways Potentially Modulated by this compound via NNMT

| Signaling Pathway | Mechanism of Modulation by NNMT | Potential Implication of this compound |

| NAD+ Synthesis and Signaling | Consumption of nicotinamide, a NAD+ precursor. nih.gov | Altered activity of NAD+-dependent enzymes (sirtuins, PARPs). |

| Epigenetic Regulation | Consumption of SAM, affecting the SAM/SAH ratio and methyltransferase activity. nih.gov | Changes in DNA and histone methylation patterns, influencing gene expression. |

| Akt Signaling Pathway | Activation of Akt signaling. nih.gov | Modulation of cell growth, proliferation, and survival. |

| Glucocorticoid Signaling | Component of the glucocorticoid-CEBPB axis. researchgate.net | Influence on adipogenesis and glucocorticoid-regulated processes. |

| Mitochondria-Mediated Apoptosis | Regulation of Bax/Bcl-2 ratio and cytochrome c release. plos.org | Induction or inhibition of apoptosis in a context-dependent manner. |

Preclinical Pharmacological Investigations

In Vitro Cellular and Biochemical Assays

The biological activities of 6-chloro-4-methylnicotinamide and its derivatives have been evaluated across a variety of cell-based assays. These studies aim to characterize the compound's effects on specific cellular targets and phenotypes.

A derivative, 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (B372718) (referred to as compound 2c), has been a particular focus of investigation. In Human Embryonic Kidney 293 (HEK293) cells that were engineered to stably express human NaV1.8 voltage-gated sodium channels, this compound demonstrated moderate inhibitory activity. bohrium.comnih.gov The half-maximal inhibitory concentration (IC50) was determined to be 50.18 ± 0.04 nM. bohrium.comnih.govresearchgate.net This finding points to the compound's potential to modulate the function of this specific ion channel, which is a known target in pain signaling. bohrium.com

Further studies using primary cells, specifically acutely isolated dorsal root ganglion (DRG) neurons from mice, revealed potent inhibitory activity. bohrium.comresearchgate.net At a concentration of 300 nM, compound 2c was shown to significantly reduce the firing frequency of these sensory neurons. bohrium.com Since DRG neurons are key components of the peripheral nervous system involved in transmitting pain signals, this result complements the findings from the HEK293 cell line. bohrium.com

In the context of neurological research, 6-methylnicotinamide (B127979) has been noted for its toxic effects on rat B65 neuroblastoma cells. lookchem.com This property has led to its use as a research tool for investigating the early symptoms associated with Parkinson's disease. lookchem.com Research has also shown that certain cannabinoid and chlorin-type compounds can inhibit the proliferation of SK-N-SH neuroblastoma cells. mdpi.com

The role of nicotinamide N-methyltransferase (NNMT), an enzyme that can be inhibited by nicotinamide derivatives, has been highlighted in various cancer cell lines. researchgate.net Elevated expression of NNMT is observed in a range of cancers, including those of the liver, breast, and bladder, suggesting that its inhibition could be a strategy for cancer therapy. researchgate.netresearchgate.net

Table 1: Cell Line-Based Activity of a this compound Derivative (Compound 2c)

| Cell Type | Target | Activity | Concentration | Source(s) |

|---|---|---|---|---|

| HEK293 cells | Human NaV1.8 Channel | Moderate Inhibition (IC50 = 50.18 ± 0.04 nM) | 50.18 nM | bohrium.com, researchgate.net, nih.gov |

| Mouse DRG Neurons | Endogenous Channels | Potent Inhibition (Reduced Firing Frequency) | 300 nM | bohrium.com |

| Rat B65 Neuroblastoma | General | Toxic Effects | Not Specified | lookchem.com |

Investigations using isolated enzymes have been crucial for elucidating the mechanism of action of this compound and its analogs. These assays allow for the direct characterization of compound-enzyme interactions and the determination of kinetic parameters. qmul.ac.uk

Studies have focused on nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide. researchgate.netif-pan.krakow.pl Research has shown that NNMT can accept halogenated pyridines as substrates, subsequently generating its own inhibitor in a process known as suicide inhibition. researchgate.net The kinetic characterization of such turnover inhibitors is essential to understand their efficiency. nih.gov For instance, a 4-chloro-substituted nicotinamide analog was found to have similar potency in a biochemical enzyme assay compared to its parent compound, though it was less potent in a cell-based context. nih.gov

Derivatives such as 6-chloronicotinamide (B47983) have been utilized as internal standards in HPLC-based assays to measure the concentration of NNMT's product, 1-methylnicotinamide (B1211872) (MNA), in biological samples. if-pan.krakow.pl Furthermore, 6-chloronicotinamide has been synthesized and used in the kinetic analysis of nicotinamidase enzymes, which are involved in the hydrolysis of nicotinamide to nicotinic acid. nih.gov The inhibition kinetics of related enzyme families, such as aldehyde oxidase (AO), are known to be complex and can be influenced by these types of compounds. researchgate.net

Table 2: Summary of Isolated Enzyme Assay Findings

| Enzyme | Compound Type | Role / Finding | Source(s) |

|---|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Halogenated Pyridines | Act as substrates to generate inhibitors (suicide inhibition). | researchgate.net |

| Nicotinamide N-methyltransferase (NNMT) | 4-Chloro-nicotinamide analog | Similar potency to parent compound in biochemical assays. | nih.gov |

| Nicotinamidase (Nic) | 6-Chloronicotinamide | Used in kinetic studies of the enzyme. | nih.gov |

| Nicotinamide N-methyltransferase (NNMT) | 6-Chloronicotinamide | Used as an internal standard for assaying enzyme product. | if-pan.krakow.pl |

The activity of this compound derivatives extends to the modulation of key cellular signaling and metabolic pathways. A primary pathway of interest is the regulation of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. researchgate.net

NNMT plays a critical role in this process by catalyzing the methylation of nicotinamide (NAM), which is a primary precursor for the NAD+ salvage pathway. frontiersin.orgsemanticscholar.org This enzymatic reaction consumes NAM, potentially leading to its depletion and a subsequent reduction in cellular NAD+ levels. frontiersin.orgsemanticscholar.org Therefore, inhibitors of NNMT, such as analogs of this compound, can modulate the NAD+ salvage pathway. frontiersin.orgacs.org The inhibition of NNMT prevents the depletion of NAM, making it available for NAD+ synthesis. frontiersin.org This modulation can impact cellular energy metabolism, as NAD+ is a crucial coenzyme for mitochondrial function. semanticscholar.org

Beyond metabolic pathways, related compounds have been shown to modulate inflammatory signaling. A derivative, N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methyl-nicotinamide, functions as a novel inhibitor of IκB kinase (IKK). researchgate.net The IKK complex is central to the activation of the nuclear factor-κB (NF-κB) transcription factor, a master regulator of inflammatory gene expression. researchgate.net By inhibiting IKK, these compounds can reduce the expression of numerous inflammatory mediators, indicating a role in modulating the NF-κB inflammatory pathway. researchgate.net

In Vivo Efficacy Studies in Mechanistic Animal Models

The therapeutic potential of this compound derivatives has been assessed in various animal models of disease, particularly those related to pain and neurological conditions.

In the realm of pain research, the derivative 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (compound 2c) has demonstrated analgesic potency in a post-surgical mouse model. bohrium.comnih.govresearchgate.net This model mimics acute post-operative pain, and the efficacy of the compound in this setting suggests its potential as an analgesic agent. bohrium.com The observed in vivo activity is consistent with its in vitro inhibitory potency on NaV1.8 channels, a target genetically validated for its role in pain sensation. bohrium.comresearchgate.net The development of selective NaV1.8 inhibitors is a significant goal in pain research, aiming to provide effective pain relief without the side effects associated with other analgesics. researchgate.net

In the context of neurological disorders, 6-methylnicotinamide is utilized as a research chemical in studies related to Parkinson's disease. lookchem.com Its toxic effects on rat B65 neuroblastoma cells are exploited to model and study the early symptoms of this neurodegenerative condition. lookchem.com While not a therapeutic application itself, this use in animal models is critical for understanding disease mechanisms. lookchem.com The broader field is actively exploring various strategies, including gene therapy, for treating a range of neurological disorders in animal models. nih.govnih.gov

The efficacy of compounds related to this compound has also been explored in animal models of metabolic and inflammatory diseases, largely stemming from their activity as NNMT inhibitors.

In animal models of metabolic syndrome, nicotinamide (NAM) analog inhibitors of NNMT have shown promising results. frontiersin.org Specifically, in mouse models of diet-induced obesity and diabetes, administration of these inhibitors led to improved insulin (B600854) sensitivity and a reduction in body weight. frontiersin.org The mechanism is thought to involve the modulation of NAD+ and SAM-mediated pathways. frontiersin.org These findings suggest that targeting NNMT could be a viable strategy for treating metabolic disorders. frontiersin.org

In models of inflammation, the role of the NNMT pathway has also been investigated. In a mouse model of T-cell dependent hepatitis induced by concanavalin (B7782731) A, hepatic NNMT activity was found to be significantly increased. if-pan.krakow.pl The resulting increase in the plasma concentration of MNA, the product of the NNMT reaction, was suggested to play a hepatoprotective role. if-pan.krakow.pl In a different model of acute systemic inflammation induced by lipopolysaccharide (LPS) in mice, related carboxamide derivatives were shown to modulate the levels of various inflammatory cytokines and chemokines. google.com Furthermore, the selective IKKβ inhibitor N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide has been used in ex vivo studies of cells from diabetics, a condition with both metabolic and inflammatory components. nih.gov

Evaluation in Antiviral Models

While direct and extensive antiviral testing data for this compound is not prominently available in public literature, the broader class of nicotinamide (a form of vitamin B3) and its derivatives has been investigated for antiviral properties. researchgate.net These compounds are recognized for their role in cellular metabolism, particularly as precursors to nicotinamide adenine dinucleotide (NAD+), which is crucial for innate immune responses to viral infections. nih.govmdpi.com

Studies have noted that nicotinamide and its analogues demonstrate antiviral effects against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV). researchgate.net The proposed mechanisms often relate to the modulation of host-cell processes that viruses rely on for replication. For instance, some nicotinamide derivatives may inhibit viral integration by affecting host enzymes like poly(ADP-ribose) polymerase (PARP). researchgate.netmdpi.com The antiviral activity of this class of compounds is often linked to their ability to boost cellular NAD+ levels, which can enhance the function of antiviral enzymes within the host. nih.govmdpi.com Preliminary studies on compounds structurally related to this compound suggest an inhibitory effect on viral replication, though specific data on the 4-methyl-6-chloro substituted variant remains limited.

Table 1: Antiviral Activity Profile of Related Nicotinamide Derivatives

| Compound Class | Virus | Proposed Mechanism of Action | Reference |

| Nicotinamide (NAM) Analogues | HIV | Inhibition of Poly(ADP-ribose) Polymerase (PARP) | researchgate.net |

| Nicotinamide (NAM) Analogues | Hepatitis B Virus (HBV) | Inhibition of HBV promoter activity | researchgate.net |

| Nicotinamide Riboside (NR) | SARS-CoV-2 | Boosting NAD+ to support antiviral PARP functions | nih.govmdpi.com |

Pharmacodynamic Assessment of Target Engagement in Preclinical Models

A plausible mechanism of action for this compound, like other nicotinamide derivatives, involves the inhibition of Nicotinamide N-methyltransferase (NNMT). acs.orgfrontiersin.orgnih.gov NNMT is a key enzyme that catalyzes the methylation of nicotinamide, playing a significant role in cellular metabolism and epigenetic regulation. frontiersin.orgrsc.org Overexpression of NNMT has been linked to various diseases, making it a therapeutic target. acs.orgnih.gov

Pharmacodynamic assessment in preclinical models for an NNMT inhibitor would typically involve measuring the direct interaction with the target and the downstream biological consequences. Target engagement can be confirmed by quantifying the levels of the enzyme's product, 1-methylnicotinamide (MNA), in plasma or tissues following administration of the inhibitor. acs.orgresearchgate.net A reduction in MNA levels serves as a key biomarker of NNMT inhibition. acs.orgresearchgate.net

In vitro studies with various NNMT inhibitors have established their potency through half-maximal inhibitory concentration (IC50) values. mdpi.com Cell-based assays can further confirm target engagement by measuring the inhibition of MNA production in cells engineered to express NNMT. acs.orgmdpi.com For example, studies on bisubstrate inhibitors of NNMT have demonstrated a dose-dependent reduction in MNA levels in human oral cancer cell lines. acs.org

Table 2: In Vitro Inhibition Data for Selected NNMT Inhibitors

| Compound | Assay Type | Target | IC50 Value | Reference |

| Compound 78 (Bisubstrate Inhibitor) | In vitro Inhibition Assay | NNMT | 1.41 µM | acs.org |

| Compound 4c (Tetrahydroisoquinoline Derivative) | Enzymatic-based | hNNMT | 7.9 µM | mdpi.com |

| Compound 4f (Tetrahydroisoquinoline Derivative) | Cell-based (HEK293) | hNNMT | 1.97 µM | mdpi.com |

| Compound 4m (Tetrahydroisoquinoline Derivative) | Cell-based (HEK293) | hNNMT | 1.011 µM | mdpi.com |

This table presents data for various NNMT inhibitors to illustrate typical pharmacodynamic assessment and is not specific to this compound.

Consideration of Species-Specific Responses in Preclinical Studies

When evaluating a new chemical entity in preclinical studies, it is critical to consider species-specific differences in drug metabolism, pharmacokinetics, and pharmacodynamics. nih.govnih.gov These differences can lead to variations in efficacy and toxicity profiles between animal models and humans. nih.gov For instance, the expression and activity of metabolic enzymes, such as cytochrome P450s, can vary significantly across species, altering the metabolic fate of a compound. mdpi.com

One approach to address these differences is to conduct pharmacokinetic studies in multiple species to understand how parameters like clearance and volume of distribution vary. This comparative data is essential for extrapolating potential human pharmacokinetics.

Specialized preclinical models have been developed to better predict human metabolic outcomes. Chimeric mice with humanized livers, for example, contain up to 95% human hepatocytes and can generate metabolic profiles that more closely match human in vivo data. mdpi.com Such models are invaluable for identifying human-specific metabolites that might not be formed in standard preclinical species like rats or mice. mdpi.com The kinetic properties of metabolic enzymes can also differ; for example, the affinity (Km) of N1-methylnicotinamide oxidases for their substrate is markedly different between rats and mice. nih.gov These considerations are vital for the successful translation of preclinical findings to clinical development.

Table 3: Illustrative Interspecies Pharmacokinetic Parameters for a Drug Candidate

| Species | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) |

| Mouse | 13.2 | 2.1 | 2.1 |

| Rat | 25.0 | 2.5 | 1.4 |

| Dog | 6.8 | 1.8 | 3.6 |

| Monkey | 4.8 | 1.2 | 3.1 |

This table is a representative example based on a preclinical drug candidate to illustrate species differences and does not represent data for this compound.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a ligand's biological activity.

Detailed research findings have shown that derivatives containing the 6-Chloro-4-methylnicotinamide scaffold are active against various biological targets. For instance, a study on novel benzoxazole (B165842) derivatives designed for insecticidal activity identified compound 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide (a derivative of the core compound) as a highly potent agent against Mythimna separata. researchgate.net Molecular docking studies predicted its binding mode within the gamma-aminobutyric acid (GABA) receptor, providing crucial insights for the design of new insecticidal compounds. researchgate.net

In a different context, analogs of this compound have been investigated as modulators of ion channels. nih.gov Docking simulations of related compounds into the K_V7.2 potassium channel revealed key interactions. nih.gov The binding is typically characterized by hydrogen bonds in the central region of the molecule and hydrophobic interactions involving its lateral parts. nih.gov Specifically, interactions with amino acid residues such as W236 are crucial for binding affinity. nih.gov These simulations help explain structure-activity relationships, such as the "magic methyl" effect, where the addition of a methyl group significantly enhances activity by inducing a conformational preorganization of the ligand. nih.gov

Table 1: Summary of Predicted Ligand-Target Interactions from Molecular Docking Studies

| Target Protein | Interacting Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| GABA Receptor | Benzoxazole derivative of this compound | Not specified | Not specified | researchgate.net |

| K_V7.2 Potassium Channel | Nicotinamide (B372718) derivatives | W236, L338, S342 | Hydrogen Bonding, Hydrophobic, π–π stacking | nih.gov |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nrel.govrsdjournal.org It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics with high accuracy. nrel.govrsdjournal.org For a molecule like this compound, DFT calculations can provide a deep understanding of its intrinsic properties.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule; a large gap implies high stability, while a small gap suggests high chemical reactivity. niscpr.res.insemanticscholar.org

Fukui functions are another important reactivity descriptor derived from DFT. mdpi.comasianpubs.org They are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com By analyzing the electron density changes, researchers can identify which atoms are most likely to donate or accept electrons during a chemical reaction. mdpi.com

Table 2: Representative Electronic Properties of a Nicotinamide Derivative (Calculated via DFT) Note: This table presents illustrative data for a related nicotinamide structure to demonstrate the concepts, as specific published values for this compound were not available.

| Parameter | Description | Illustrative Value (eV) | Reference for Methodology |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | semanticscholar.orgasianpubs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV | semanticscholar.orgasianpubs.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.9 eV | niscpr.res.insemanticscholar.org |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.8 eV | semanticscholar.org |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.9 eV | semanticscholar.org |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed results. researchgate.net Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for a given molecular structure can be performed. niscpr.res.inresearchgate.net A close match between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and other electronic properties. niscpr.res.inresearchgate.net For example, calculated vibrational frequencies from DFT are often scaled by a factor to account for anharmonicity and achieve better agreement with experimental IR and Raman data. derpharmachemica.com Similarly, ¹H and ¹³C NMR chemical shifts can be computed and are valuable for structural elucidation. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comoecd.org QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to create an equation that predicts activity. nih.govnih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study could elucidate the key structural features that govern their activity. researchgate.net Descriptors used in such models can be categorized as:

Topological: Describing the connectivity and branching of atoms.

Physicochemical: Including properties like logP (lipophilicity) and molar refractivity. mdpi.com

Electronic: Such as HOMO-LUMO energies and dipole moments derived from quantum chemical calculations. mdpi.com

Steric: Related to the size and shape of the molecule. nih.gov

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. nih.govnih.gov

Table 3: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Relevance | Reference |

|---|---|---|---|

| Topological / Connectivity | Kier's molecular connectivity indices (¹χ, ¹χv), Wiener index | Describes molecular size, shape, and branching | researchgate.net |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Relates to absorption, distribution, and membrane permeability | mdpi.com |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs electrostatic and covalent interactions with the target | mdpi.com |

| Steric / 3D | van der Waals surface area, Molecular Volume | Influences how the ligand fits into the binding pocket | mdpi.comnih.gov |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex. nih.govuniversiteitleiden.nl

For a compound like this compound bound to its target, an MD simulation can:

Assess the stability of the binding pose obtained from docking by monitoring the Root Mean Square Deviation (RMSD) of the ligand over the simulation time. researchgate.net

Analyze the flexibility of different parts of the protein and ligand through the Root Mean Square Fluctuation (RMSF). researchgate.net

Calculate the binding free energy to provide a more accurate estimation of the ligand's affinity for the target.

Reveal the role of water molecules in mediating ligand-receptor interactions.

In the study of K_V7.2 channel modulators, replica-exchange molecular dynamics simulations were used to calculate the rotational energy barrier of the amide group in nicotinamide derivatives. nih.gov This analysis helped to explain how a methyl substituent could conformationally preorganize the ligand for more favorable binding, providing evidence for an observed "magic methyl effect". nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.commolsoft.com This approach can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of the target protein. A large database of compounds is docked into the active site, and molecules are ranked based on their predicted binding affinity or scoring function. molsoft.com

Ligand-Based Virtual Screening (LBVS): Is employed when the 3D structure of the target is unknown. It uses the structure of known active ligands to identify new compounds with similar features, often by creating a pharmacophore model that defines the essential steric and electronic features required for activity. mdpi.com

The this compound scaffold can serve as a starting point for virtual ligand design. By using this core structure as a query, researchers can screen virtual libraries for compounds containing this fragment. rdd.edu.iq Subsequently, these hits can be modified and optimized in silico to improve their predicted binding affinity and other drug-like properties before being selected for chemical synthesis and biological evaluation. whiterose.ac.uk

Future Research Directions and Translational Outlook

Exploration of Novel Biological Targets and Therapeutic Applications

The primary known application of 6-Chloro-4-methylnicotinamide is as a precursor in the synthesis of Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists. google.comgoogle.comgoogleapis.comgoogleapis.com These antagonists are being investigated for a range of therapeutic applications, suggesting that the derivatives of this compound could be beneficial in treating:

Pain: Both inflammatory and neuropathic pain. googleapis.comgoogleapis.com

Respiratory Disorders: Including asthma, chronic cough, and chronic obstructive pulmonary disease (COPD). google.comgoogleapis.comgoogleapis.com

Pruritus: Both acute and chronic itching. google.com

Future research should aim to explore whether this compound itself, or its closer derivatives, possess any intrinsic biological activity. It is plausible that this molecule may interact with other biological targets beyond being a simple building block. High-throughput screening of this compound against a wide array of receptors, enzymes, and ion channels could uncover novel biological activities and open up new therapeutic avenues.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Specific Conditions |

| Neurology | Inflammatory Pain, Neuropathic Pain |

| Pulmonology | Asthma, Chronic Cough, COPD |

| Dermatology | Acute and Chronic Pruritus |

Development of Advanced Methodologies for Synthesis and Characterization

The synthesis of this compound and its derivatives has been documented in various patents, often involving multi-step processes. google.comgoogle.comgoogleapis.comgoogleapis.com For instance, the preparation of 2-amino-6-chloro-4-methylnicotinamide from a precursor is a noted synthetic step. google.comgoogleapis.comgoogleapis.com

Future research in this area should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This could involve:

Catalytic Methods: Exploring novel catalysts to improve reaction yields and reduce waste.

Flow Chemistry: Implementing continuous flow processes for safer and more controlled large-scale production.

Green Chemistry: Utilizing greener solvents and reagents to minimize the environmental impact of the synthesis.

In terms of characterization, advanced analytical techniques will be crucial. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed, future work could benefit from:

Solid-State NMR: To understand the solid-state properties of the compound, which is important for formulation and stability.

X-ray Crystallography: To determine the precise three-dimensional structure, which can aid in understanding its reactivity and potential biological interactions.

Advanced Chromatographic Techniques: Such as supercritical fluid chromatography (SFC) for efficient purification and analysis.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Currently, there is a significant gap in the understanding of the broader biological effects of this compound. The integration of multi-omics data could provide a more holistic view of its mechanism of action and that of its derivatives. Future research could involve:

Genomics and Transcriptomics: To identify any changes in gene expression in cells or tissues exposed to the compound. This could reveal novel pathways affected by the molecule.

Proteomics: To study the changes in protein expression and post-translational modifications, which could uncover direct protein targets.

Metabolomics: To analyze the metabolic profile of cells or organisms, providing insights into how the compound influences metabolic pathways.

By integrating these datasets, researchers can build comprehensive models of the compound's biological effects, leading to a deeper mechanistic understanding and potentially identifying new therapeutic applications and biomarkers for its activity.

Design of Next-Generation Molecular Probes and Tool Compounds

Given its role as a key synthetic intermediate, this compound and its analogs are well-positioned to be developed into molecular probes and tool compounds. These tools are invaluable for basic research to investigate biological processes.

Future directions in this area include:

Fluorescently Labeled Analogs: Synthesizing derivatives with fluorescent tags to visualize their distribution and localization within cells and tissues.

Biotinylated or Photo-affinity Labeled Probes: Creating probes that can be used to identify and isolate the binding partners and biological targets of the active compounds derived from this compound.

Radiolabeled Isotopes: The use of isotopically labeled versions, for example with tritium (³H) or carbon-14 (¹⁴C), could be valuable in drug and/or substrate tissue distribution studies to determine or measure the effectiveness of the final compounds. google.com

By developing a toolbox of such molecular probes, researchers can more effectively dissect the pharmacology of the TRPA1 channel and potentially other targets, accelerating the drug discovery and development process.

Q & A

Q. What are the key strategies for synthesizing 6-Chloro-4-methylnicotinamide with high purity and yield?

Methodological Answer:

- Stepwise Functionalization : Begin with nicotinamide derivatives and introduce chloro and methyl groups via regioselective halogenation (e.g., using POCl₃ for chlorination) and Friedel-Crafts alkylation. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final recrystallization in ethanol/water ensures high purity (>98%) .

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) .

Q. How to structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from the pyridine ring and substituents. Compare with analogous nicotinamide derivatives .

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) to confirm functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Match with theoretical isotopic distributions .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV/DAD : Optimize a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Validate linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery (>95%) using spiked samples .

- LC-MS/MS : Employ MRM transitions for selective quantification in biological samples (e.g., plasma). Use deuterated analogs (e.g., d₃-6-Chloro-4-methylnicotinamide) as internal standards .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer: